molecular formula C26H25FN4O5 B2635511 N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide CAS No. 896352-31-1

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide

Cat. No.: B2635511
CAS No.: 896352-31-1
M. Wt: 492.507
InChI Key: NTQCGOSWWHDPEQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,3-benzodioxole group, a piperazine ring substituted with a 2-fluorophenyl moiety, and a 4-nitrobenzamide terminal group.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN4O5/c27-21-3-1-2-4-22(21)29-11-13-30(14-12-29)23(19-7-10-24-25(15-19)36-17-35-24)16-28-26(32)18-5-8-20(9-6-18)31(33)34/h1-10,15,23H,11-14,16-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQCGOSWWHDPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Piperazine Group: The fluorophenyl piperazine can be synthesized by reacting 2-fluoroaniline with piperazine under appropriate conditions.

    Coupling Reactions: The benzodioxole and fluorophenyl piperazine intermediates are then coupled using a suitable linker, often involving alkylation or acylation reactions.

    Final Assembly: The nitrobenzamide group is introduced in the final step, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the nitrobenzamide group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target receptors, enzymes, or other proteins involved in disease pathways.

    Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features of Analogues

The following compounds share partial structural homology with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name Benzodioxole Piperazine Substituent Amide Group Reference
Target Compound Yes 4-(2-Fluorophenyl) 4-Nitrobenzamide -
N-(1,3-Benzodioxol-5-yl)-4-(2-Furylmethyl)Piperazine-1-Carbothioamide Yes 4-(2-Furylmethyl) Carbothioamide
N-(2-Amino-3-Nitrophenyl)-3-(4-Methylpiperazin-1-yl)-5-(Trifluoromethyl)Benzamide No 4-Methylpiperazin-1-yl 3-Trifluoromethylbenzamide
N-[4-(2-Fluorobenzoyl)-1,3-Dimethyl-1H-Pyrazol-5-Yl]-N-Methylbenzamide No - Methylbenzamide
N-(4-Fluorobenzyl)-2-[2-(Pyridin-2-yl)-1,3-Benzoxazol-5-yl]Acetamide No - Acetamide

Analysis of Substituent Effects

Benzodioxole Group : Present in the target compound and ’s carbothioamide analogue , this group enhances aromatic π-π stacking and metabolic stability. Its absence in and compounds reduces lipophilicity.

Piperazine Substituents: The 2-fluorophenyl group in the target compound may confer selectivity toward receptors with hydrophobic pockets (e.g., 5-HT1A).

’s methylbenzamide and ’s acetamide lack nitro groups, reducing electrophilicity .

Research Findings and Implications

While pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Selectivity: The 2-fluorophenylpiperazine may enhance receptor subtype selectivity compared to non-fluorinated analogues.
  • Metabolic Stability: The benzodioxole group in the target compound and ’s analogue could reduce oxidative metabolism compared to non-benzodioxole derivatives.
  • Electron Effects : The 4-nitro group may stabilize the amide bond, prolonging half-life relative to ’s methylbenzamide.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzodioxole moiety, a piperazine ring, and a nitrobenzamide group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzodioxole Ring : Cyclization of catechol derivatives.
  • Synthesis of the Piperazine Ring : Hydrogenation of pyridine derivatives.
  • Final Coupling : Amide bond formation with reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as:

  • Enzyme Inhibitor : Potentially inhibiting specific enzymes involved in disease pathways.
  • Receptor Modulator : Influencing receptor-mediated signaling pathways.

In Vitro Studies

Recent studies have evaluated the compound's activity against various cancer cell lines and enzymatic assays. The findings are summarized in the following table:

Cell Line IC50 (µM) Notes
Huh7 (hepatocellular carcinoma)<10Significant inhibition observed
Caco2 (colorectal adenocarcinoma)8Notable antitumor activity
MDA-MB 231 (breast carcinoma)12Moderate inhibition
PC3 (prostate carcinoma)>20Limited efficacy

Case Studies

  • Study on DYRK1A Inhibition :
    • The compound demonstrated significant inhibition of DYRK1A, a kinase implicated in various neurological disorders. The IC50 values were comparable to known inhibitors, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Antiproliferative Effects :
    • Research indicated that the compound effectively reduced cell proliferation across several tumor cell lines, highlighting its potential as an anticancer agent. The most potent effects were observed in colorectal cancer models .

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